Methyl 2-amino-5-fluoro-4-morpholinobenzoate
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Overview
Description
Methyl 2-amino-5-fluoro-4-morpholinobenzoate is a chemical compound with the molecular formula C12H15FN2O3. It is known for its unique structure, which includes a morpholine ring, a fluorine atom, and an amino group attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-fluoro-4-morpholinobenzoate typically involves the reaction of 2-amino-5-fluorobenzoic acid with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and an acid catalyst to convert the carboxylic acid group into a methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The production process is designed to be cost-effective and environmentally friendly, with minimal waste generation .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-fluoro-4-morpholinobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzoates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-amino-5-fluoro-4-morpholinobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-fluoro-4-morpholinobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-2-fluorobenzoate: Similar structure but lacks the morpholine ring.
2-amino-5-fluorobenzoic acid: The parent compound without the ester group.
Methyl 2-amino-4-morpholinobenzoate: Similar structure but without the fluorine atom.
Uniqueness
Methyl 2-amino-5-fluoro-4-morpholinobenzoate is unique due to the presence of both the fluorine atom and the morpholine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H15FN2O3 |
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Molecular Weight |
254.26 g/mol |
IUPAC Name |
methyl 2-amino-5-fluoro-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C12H15FN2O3/c1-17-12(16)8-6-9(13)11(7-10(8)14)15-2-4-18-5-3-15/h6-7H,2-5,14H2,1H3 |
InChI Key |
UJNUQTLHSPITTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)N2CCOCC2)F |
Origin of Product |
United States |
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